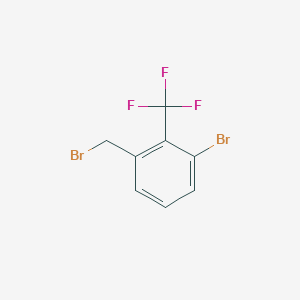

3-Brom-2-(Trifluormethyl)benzyl-bromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H6BrF3 . It has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .

Synthesis Analysis

The synthesis of “3-Bromo-2-(trifluoromethyl)benzyl bromide” can be achieved from 3-(Trifluoromethyl)benzyl alcohol . It has also been used in the preparation of flocoumafen .Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(trifluoromethyl)benzyl bromide” is represented by the formula CF3C6H4CH2Br . The molecular weight of the compound is 239.03 .Chemical Reactions Analysis

“3-Bromo-2-(trifluoromethyl)benzyl bromide” has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-(trifluoromethyl)benzyl bromide” include a refractive index of n20/D 1.492 (lit.), a boiling point of 69 °C/4 mmHg (lit.), and a density of 1.565 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthetische Chemie und chemische Synthese

3-Brom-2-(Trifluormethyl)benzyl-bromid wird häufig in der synthetischen Chemie eingesetzt. Seine Reaktivität an der benzylischen Position macht es zu einem wertvollen Baustein für die Herstellung komplexerer Moleküle. Forscher verwenden es als Halogenidquelle in verschiedenen Reaktionen wie nucleophilen Substitutionen und palladiumkatalysierten Kreuzkupplungsreaktionen. Die Trifluormethylgruppe verstärkt die elektronischen Eigenschaften der Verbindung, was sie nützlich für die Entwicklung neuer Materialien und Arzneimittel macht .

Pflanzenschutzmittel und Pestizide

Die Verbindung findet Anwendung bei der Entwicklung von Pflanzenschutzmitteln und Pestiziden. So wurde sie beispielsweise bei der Herstellung von Flocoumafen, einem Rodentizid, eingesetzt. Forscher untersuchen sein Potenzial als Ausgangsmaterial für die Entwicklung umweltfreundlicher Schädlingsbekämpfungsmittel .

Medizinische Chemie und Wirkstoffforschung

This compound spielt eine Rolle in der medizinischen Chemie. Seine Reaktivität ermöglicht die Modifikation von Wirkstoffkandidaten, was zu verbesserter Pharmakokinetik, Selektivität und Bioverfügbarkeit führt. Wissenschaftler untersuchen seinen Einsatz bei der Entwicklung neuer Medikamente, insbesondere solcher, die auf bestimmte Rezeptoren oder Enzyme abzielen .

Materialwissenschaft und Oberflächenmodifikation

Forscher verwenden diese Verbindung zur Oberflächenmodifikation von Materialien. Durch die Funktionalisierung von Oberflächen mit 3-Brom-2-(Trifluormethyl)benzyl-Gruppen können sie die Haftung verbessern, die Benetzbarkeit verändern und die chemische Stabilität verbessern. Anwendungen umfassen die Modifizierung von Polymeren, Nanopartikeln und festen Trägern für die Katalyse oder Sensorentwicklung .

Organische Synthese und Harzchemie

In der organischen Synthese findet diese Verbindung Anwendung in der Festphasensynthese und kombinatorischen Chemie. Sie kann an festen Trägern (wie Harzen) immobilisiert werden, um Reaktionen zu erleichtern. Forscher verwenden sie zur Herstellung von Bibliotheken diverser Verbindungen für die Wirkstoffforschung und das Hochdurchsatzscreening .

Reaktionen an der benzylischen Position

Die benzylische Position von this compound ist aufgrund der Resonanzstabilisierung des Carbokation-Zwischenprodukts reaktiv. Sie unterliegt typischerweise Substitutionsreaktionen über einen SN1-Weg. Das Verständnis seiner Reaktivität hilft Chemikern, effiziente Synthesewege zu entwickeln und Reaktionsergebnisse vorherzusagen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Bromo-2-(trifluoromethyl)benzyl bromide is a chemical compound used in organic synthesis . The primary targets of this compound are typically carbon-based molecules that can undergo nucleophilic substitution reactions . The compound’s bromine atoms make it a good electrophile, allowing it to react with nucleophiles in the target molecules .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a molecule or ion that donates an electron pair, reacts with the electrophilic carbon in the compound, leading to the replacement of the bromine atom . This reaction can occur via two main pathways: SN1 or SN2, depending on the substrate and reaction conditions .

Biochemical Pathways

The exact biochemical pathways affected by 3-Bromo-2-(trifluoromethyl)benzyl bromide depend on the specific nucleophile it reacts with. One common application of this compound is in the suzuki-miyaura cross-coupling reaction . In this reaction, the compound is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Result of Action

The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)benzyl bromide’s action are largely dependent on the specific reactions it participates in. In the context of organic synthesis, the compound’s primary effect is the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, the compound is sensitive to light and air, suggesting that it should be stored in a cool, dark place under inert gas .

Eigenschaften

IUPAC Name |

1-bromo-3-(bromomethyl)-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGKSMYEZJRISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428940-11-7 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)

![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)

![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)